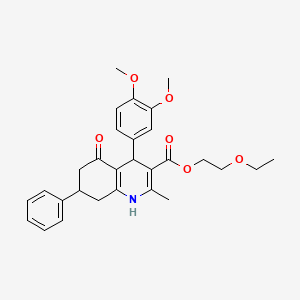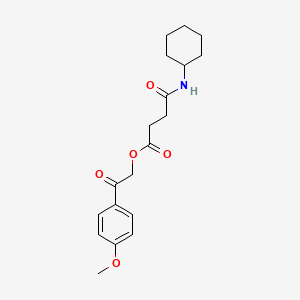![molecular formula C21H28O3 B4940592 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4940592.png)
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, an ethoxyphenoxy group, and a methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of a methylbenzene derivative with tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene exerts its effects is largely dependent on its interaction with molecular targets. The tert-butyl group can influence the compound’s hydrophobic interactions, while the ethoxyphenoxy group can participate in hydrogen bonding and other polar interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
2-tert-butyl-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-6-22-19-9-7-8-10-20(19)24-14-13-23-18-12-11-16(2)15-17(18)21(3,4)5/h7-12,15H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMACFHYFCAOJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-(2-chloro-4-iodophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B4940513.png)


![1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-4-carboxamide](/img/structure/B4940539.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4940549.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4940579.png)
![N-(3-isoxazolylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4940585.png)
![N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide](/img/structure/B4940594.png)
![(2S)-1-[(2,3-dimethoxyphenyl)methyl]-4-methyl-2-phenylpiperazine](/img/structure/B4940600.png)
![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)
